methyl 2-(2-methyl-1-(4-(methylsulfonyl)benzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Overview
Description
“Methyl 2-(2-methyl-1-(4-(methylsulfonyl)benzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate” is a chemical compound with the molecular formula C19H20N2O4S and a molecular weight of 372.44 . It is also known as "1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-methyl-1-[[4-(methylsulfonyl)phenyl]methyl]-, methyl ester" .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name and molecular formula. It contains a pyrrolo[2,3-b]pyridine core with a methyl group at the 2-position. At the 1-position, there is a benzyl group with a methylsulfonyl substituent at the 4-position. The 3-position of the pyrrolo[2,3-b]pyridine core is linked to an acetic acid moiety through a methylene group, and this acetic acid is esterified with a methyl group .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved data.Scientific Research Applications
Synthesis and Green Metric Evaluation
This compound is related to 2-[[(2-pyridinyl) methyl] sulfinyl]-1H-benzimidazoles, prominent motifs in prazoles used for treating gastroesophageal reflux disease (GERD) and other gastric acid-related diseases. Modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in Dexlansoprazole synthesis, demonstrates the compound's significance in pharmaceutical chemistry. The process includes N-oxidation, one-pot synthesis, oxidation, and N-deoxygenation, highlighting its utility in complex organic syntheses with green metrics assessment based on atom economy and reaction mass efficiency (Gilbile, Bhavani, & Vyas, 2017).
Discovery of Fevipiprant
A derivative of this compound, 2-(2-methyl-1-(4-(methylsulfonyl)-2-(trifluoromethyl)benzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid (Fevipiprant), exhibits potent activity against human eosinophils and Th2 cells. It has a longer receptor residence time and is being trialed for severe asthma treatment, illustrating the compound's relevance in developing novel therapeutics (Sandham et al., 2017).
Safety and Hazards
The compound is associated with some hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
methyl 2-[2-methyl-1-[(4-methylsulfonylphenyl)methyl]pyrrolo[2,3-b]pyridin-3-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-13-17(11-18(22)25-2)16-5-4-10-20-19(16)21(13)12-14-6-8-15(9-7-14)26(3,23)24/h4-10H,11-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVNNRJDIHJRRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CC3=CC=C(C=C3)S(=O)(=O)C)N=CC=C2)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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